molecular formula C20H26N2O5S2 B1249687 Cystothiazole B

Cystothiazole B

Cat. No. B1249687
M. Wt: 438.6 g/mol
InChI Key: DEBRBEDKRGQAPL-RPKNRIRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystothiazole B is a natural product found in Cystobacter fuscus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cystothiazole B, along with cystothiazoles A and C, has been synthesized through an efficient enantiocontrolled pathway. This synthesis is significant for understanding their structure and potential applications in various biological processes. The process involves specific steps such as the Horner-Emmons olefination and an asymmetric Evans aldol process, highlighting the complexity of these compounds (Williams, Patnaik, & Clark, 2001).

Antifungal and Antitumor Properties

  • Cystothiazole B is part of a group of bithiazole-type antibiotics isolated from the myxobacterium Cystobacter fuscus. It has shown potential in inhibiting fungi and human tumor cells. Its antifungal activity is attributed to the inhibition of submitochondrial NADH oxidation. This suggests its potential use in treating fungal infections and possibly in cancer research (Ojika et al., 1998).

Biosynthetic Studies

  • Detailed biosynthetic studies of cystothiazole A, which shares a close structural relationship with cystothiazole B, have been conducted. These studies reveal insights into the metabolic pathways and precursors involved in the formation of these compounds. Understanding these pathways can aid in the development of synthetic methods for these antibiotics and their analogs (Suzuki, Sakagami, & Ojika, 2003).

Derivative Analysis and Chemical Transformations

  • The chemical properties and transformations of cystothiazole A, which are relevant to cystothiazole B, have been studied. This includes the investigation of novel derivatives and their metabolic transformations by the antibiotic producer, Cystobacter fuscus. These studies provide valuable information on the structural and functional versatility of these compounds (Suzuki, Ojika, & Sakagami, 2004).

Structure-Activity Relationships

  • The structure-activity relationships of cystothiazole derivatives have been explored to understand their antifungal efficacy. These studies are crucial in identifying key structural features necessary for biological activity, which can guide the development of more effective antifungal agents (Ojika, Kundim, Qi, Fudou, & Yamanaka, 2006).

properties

Product Name

Cystothiazole B

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

methyl (2E,4R,5S,6E)-7-[2-[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate

InChI

InChI=1S/C20H26N2O5S2/c1-12(16(26-5)9-17(23)27-6)15(25-4)8-7-13-10-28-18(21-13)14-11-29-19(22-14)20(2,3)24/h7-12,15,24H,1-6H3/b8-7+,16-9+/t12-,15+/m1/s1

InChI Key

DEBRBEDKRGQAPL-RPKNRIRISA-N

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)/C(=C\C(=O)OC)/OC

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)C(=CC(=O)OC)OC

synonyms

cystothiazole B
cystothiazole-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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